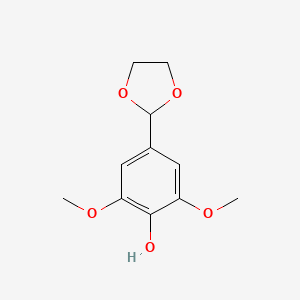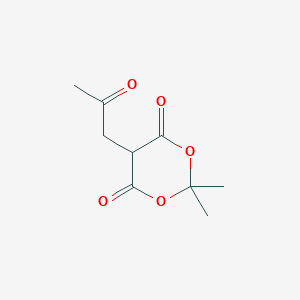
3-(2-Methylcyclopentyl)hexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylcyclopentyl)hexan-3-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. The compound also features a methyl-substituted cyclopentyl group, which adds to its structural complexity .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing alcohols like 3-(2-Methylcyclopentyl)hexan-3-ol involves the use of Grignard reagents. Grignard reagents (RMgX) react with carbonyl compounds to yield alcohols. For instance, the reaction of a Grignard reagent with a ketone can produce a tertiary alcohol . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of such alcohols often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2-Methylcyclopentyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a ketone or carboxylic acid, while reduction would regenerate the alcohol from a carbonyl compound.
科学的研究の応用
3-(2-Methylcyclopentyl)hexan-3-ol has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research into the pharmacological properties of such compounds can lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methylcyclopentyl)hexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a chemical reaction .
類似化合物との比較
Similar Compounds
3-Hexanol: Another alcohol with a similar hexane chain but without the cyclopentyl group.
Cyclopentanol: An alcohol with a cyclopentyl group but a different overall structure.
Uniqueness
3-(2-Methylcyclopentyl)hexan-3-ol is unique due to the presence of both a hexane chain and a methyl-substituted cyclopentyl group. This combination of structural features can influence its chemical properties and reactivity, making it distinct from other similar compounds .
特性
CAS番号 |
53398-72-4 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
3-(2-methylcyclopentyl)hexan-3-ol |
InChI |
InChI=1S/C12H24O/c1-4-9-12(13,5-2)11-8-6-7-10(11)3/h10-11,13H,4-9H2,1-3H3 |
InChIキー |
UMTUMLSVRGSELR-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)(C1CCCC1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
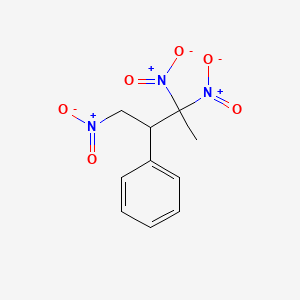
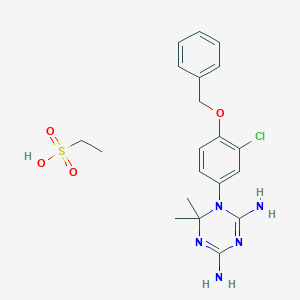
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)


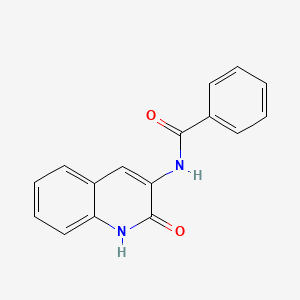
![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)

![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
